molecular formula C23H25N3O B537882 2-(3-Trityloxypropyl)guanidine

2-(3-Trityloxypropyl)guanidine

Cat. No. B537882
M. Wt: 359.5 g/mol
InChI Key: RLMHNYLEFGCELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NY0128 is an agonist of neuromedin U receptor 2 (NMUR2) which decreases cAMP while stimulating calcium signaling in stably expressing NMUR2 HEK293 cells.

Scientific Research Applications

1. Guanidine Derivatives in Drug Discovery

Guanidine compounds, including 2-(3-Trityloxypropyl)guanidine, have been extensively explored for their therapeutic applications. Guanidines have shown promise in areas such as central nervous system (CNS) disorders, anti-inflammatory treatments, anti-diabetic drugs, and chemotherapeutic agents. They have also found use in cosmetics. The development of new guanidine-containing compounds has surged in recent years, highlighting their significance in drug discovery processes (Sa̧czewski & Balewski, 2013).

2. Guanidine in DNA Interaction Studies

Guanidine derivatives have been studied for their interactions with DNA, which is crucial for understanding genetic regulation and potential therapeutic applications. For instance, certain azo-guanidine compounds have shown the ability to interact with DNA, indicating their potential as DNA staining agents. This property is critical for various biological and medical research applications, such as imaging and diagnostics (Jamil et al., 2013).

3. Guanidine in Protein Research

In protein research, guanidine hydrochloride is a key component for protein solubilization. It has been used in novel protocols for resolubilizing proteins, which is essential in molecular biology and biochemistry research. These techniques enable the study of protein structures and functions, contributing significantly to our understanding of biological processes (Zhang, Chen, & Liang, 2011).

4. Guanidine in Chemical Synthesis

Guanidine derivatives have been employed in chemical synthesis, such as the preparation of various chiral superbases. The versatility of guanidine compounds in synthesis has led to the creation of novel molecules with potential pharmaceutical applications. This area of research is critical for the development of new drugs and chemical agents (Isobe et al., 2000).

properties

Product Name

2-(3-Trityloxypropyl)guanidine

Molecular Formula

C23H25N3O

Molecular Weight

359.5 g/mol

IUPAC Name

1-(3-(Trityloxy)propyl)guanidine

InChI

InChI=1S/C23H25N3O/c24-22(25)26-17-10-18-27-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2,(H4,24,25,26)

InChI Key

RLMHNYLEFGCELO-UHFFFAOYSA-N

SMILES

NC(NCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)=N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCN=C(N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NY-0128;  NY 0128;  NY0128

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.